5-Chloropyrimidine-2-carbaldehyde

Description

BenchChem offers high-quality 5-Chloropyrimidine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropyrimidine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

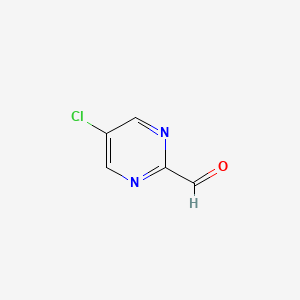

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZIIAYMCSXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717075 | |

| Record name | 5-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-20-3 | |

| Record name | 5-Chloro-2-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrimidine-2-carbaldehyde (CAS 944900-20-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloropyrimidine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into the synthesis, properties, reactivity, and applications of this important molecule.

Introduction and Significance

5-Chloropyrimidine-2-carbaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a chlorine atom on the pyrimidine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic placement of the chloro and formyl groups on this scaffold allows for selective and diverse functionalization, making it a valuable tool for drug discovery programs targeting various therapeutic areas.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of 5-Chloropyrimidine-2-carbaldehyde is essential for its safe handling, storage, and use in synthesis.

| Property | Value | Source |

| CAS Number | 944900-20-3 | [1] |

| Molecular Formula | C₅H₃ClN₂O | [1] |

| Molecular Weight | 142.54 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 113 °C | [3] |

| Boiling Point | 318.2 °C at 760 mmHg (Predicted) | [3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Safety and Handling:

5-Chloropyrimidine-2-carbaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/ eye protection/ face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-Chloropyrimidine-2-carbaldehyde

The synthesis of 5-Chloropyrimidine-2-carbaldehyde can be approached through several strategic routes. Below are two plausible and scientifically grounded methodologies.

Proposed Synthesis via Vilsmeier-Haack Formylation of a Precursor

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] This approach is a highly probable industrial route for the synthesis of the title compound.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-chloropyrimidine.

Experimental Protocol (Proposed):

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.5 eq.) to the cooled POCl₃ with vigorous stirring. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 2-chloropyrimidine (1.0 eq.) in a minimal amount of an inert solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of an excess of the Vilsmeier reagent ensures complete conversion of the starting material.

-

The reaction is performed under anhydrous conditions until the quenching step to prevent premature hydrolysis of the Vilsmeier reagent and the intermediate iminium salt.

-

The gradual addition of reagents and careful temperature control are crucial for managing the exothermic nature of the reaction and preventing side reactions.

Synthesis via Lithiation and Formylation

Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of heterocycles.[8][9][10][11][12] In this approach, a substituent directs the deprotonation of an adjacent position by an organolithium reagent, followed by quenching with an electrophile.

Reaction Scheme:

Caption: Synthesis via lithiation and formylation.

Experimental Protocol (Proposed):

-

Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C.

-

LDA Formation: Slowly add n-butyllithium (1.0 eq.) to the solution and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).

-

Lithiation: Dissolve 5-chloropyrimidine (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir the mixture for 1-2 hours at this temperature.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to the reaction mixture and stir for an additional hour at -78°C.

-

Quenching and Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like LDA is essential to deprotonate the pyrimidine ring without undergoing nucleophilic addition.

-

The reaction is carried out at very low temperatures (-78°C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.

-

Anhydrous conditions are critical to the success of this reaction, as organolithium reagents are highly reactive towards water.

Spectroscopic Characterization

While a complete set of publicly available, assigned spectra for 5-Chloropyrimidine-2-carbaldehyde is limited, data for the closely related isomer, 2-chloropyrimidine-5-carbaldehyde, provides valuable insights.[13] Commercial suppliers often provide spectra upon request.[1]

¹H NMR (300 MHz, CDCl₃) of 2-chloropyrimidine-5-carbaldehyde: [13]

-

δ 10.15 (s, 1H, -CHO)

-

δ 9.07 (s, 2H, pyrimidine protons)

Expected Spectroscopic Features of 5-Chloropyrimidine-2-carbaldehyde:

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (likely in the range of δ 9.5-10.5 ppm) and two doublets in the aromatic region for the pyrimidine protons, showing coupling to each other.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 180-190 ppm) and the carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom would be expected to have a chemical shift in the range of 150-160 ppm.

-

IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group would be a key feature.[2] C-Cl stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Applications

5-Chloropyrimidine-2-carbaldehyde is a versatile building block due to its two reactive sites.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical transformations, including:

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

Reductive Amination: To form various substituted amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds or amines to form a wide range of heterocyclic systems.

Reactions of the Chloro Group

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse substituents at the 5-position.

Caption: Nucleophilic aromatic substitution on 5-chloropyrimidine-2-carbaldehyde.

Cross-Coupling Reactions:

The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds. This is a powerful strategy for building molecular complexity.

Caption: Cross-coupling reactions of 5-chloropyrimidine-2-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of anticancer drugs. The ability to functionalize the 5-chloropyrimidine-2-carbaldehyde at two distinct positions makes it an attractive starting material for the synthesis of libraries of potential drug candidates.

Conclusion

5-Chloropyrimidine-2-carbaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, making it an important tool for the creation of diverse molecular libraries. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (2022, November 18). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery.

-

National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

-

Heterocycles. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. Retrieved from [Link]

-

MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

PubMed. (n.d.). 13 C and 15 N NMR Spectra of High-Energy Polyazidocyanopyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.

Sources

- 1. 944900-20-3|5-Chloropyrimidine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 438450050 [thermofisher.com]

- 3. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [sigmaaldrich.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]

physical properties of 5-Chloropyrimidine-2-carbaldehyde

An In-Depth Technical Guide to the Physical Properties of 5-Chloropyrimidine-2-carbaldehyde

Abstract

5-Chloropyrimidine-2-carbaldehyde is a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing pyrimidine ring and the reactive aldehyde group, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical, chemical, and safety properties, offering a critical data resource for scientists and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, and essential handling protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structure. The aldehyde functional group at the 2-position and the chloro-substituent at the 5-position of the pyrimidine ring are key features that dictate its reactivity and physical behavior.

-

IUPAC Name: 5-Chloropyrimidine-2-carbaldehyde

-

CAS Number: 944900-20-3

-

Molecular Formula: C₅H₃ClN₂O

-

Synonyms: 5-Chloro-pyrimidine-2-carbaldehyde

The structural arrangement of these functional groups is depicted below.

A Technical Guide to Chloropyrimidine Carbaldehydes as Versatile Synthons in Drug Discovery

This guide provides an in-depth analysis of chloropyrimidine carbaldehydes, a class of heterocyclic building blocks pivotal to modern medicinal chemistry. While the specific isomer 5-Chloropyrimidine-2-carbaldehyde is commercially available, its synthetic routes and applications are not extensively documented in peer-reviewed literature. Therefore, this document will establish its core properties and then pivot to a comprehensive examination of its well-documented and highly utilized isomer, 2-Chloropyrimidine-5-carbaldehyde , as an illustrative case study. This approach ensures that the principles, protocols, and applications discussed are grounded in established, verifiable scientific research, providing actionable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

Chloropyrimidine carbaldehydes are solid organic compounds at room temperature. The strategic placement of a chlorine atom and an aldehyde group on the pyrimidine ring creates a bifunctional molecule ripe for sequential, regioselective transformations. The chlorine atom, typically at an electron-deficient position (C2, C4, or C6), is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The aldehyde group provides a reactive handle for a vast array of synthetic transformations, including reductive amination, olefination, and condensation reactions.

Data Presentation: Core Properties

The table below summarizes the key identifiers and properties for both 5-Chloropyrimidine-2-carbaldehyde and its more thoroughly studied isomer.

| Property | 5-Chloropyrimidine-2-carbaldehyde | 2-Chloropyrimidine-5-carbaldehyde |

| Molecular Formula | C₅H₃ClN₂O[1] | C₅H₃ClN₂O[2][3] |

| Molecular Weight | 142.54 g/mol [1] | 142.54 g/mol [2] |

| CAS Number | 944900-20-3[1] | 933702-55-7[2][3] |

| Appearance | White to yellow powder | White to yellow solid[3] |

| Melting Point | Not available | 113 °C[4] |

| SMILES | O=CC1=NC=C(Cl)C=N1[1] | C1=C(C=NC(=N1)Cl)C=O[2][3] |

| InChI Key | Not available | LJYQVOPFBNMTKJ-UHFFFAOYSA-N[2][3] |

Synthesis of Chloropyrimidine Carbaldehydes: A Case Study

To provide a field-proven and self-validating protocol, we will detail the synthesis of the closely related isomer, 2-Chloropyrimidine-5-carbaldehyde .

Expertise in Action: Synthetic Strategy for 2-Chloropyrimidine-5-carbaldehyde

A documented synthesis for 2-Chloropyrimidine-5-carbaldehyde involves the oxidative cleavage of a vinyl group.[6] This strategy is effective because the starting material, 2-chloro-5-vinylpyrimidine, can be prepared through established cross-coupling methods. The subsequent oxidation is a reliable and high-yielding transformation. The choice of osmium tetroxide as a catalyst with sodium periodate as the stoichiometric oxidant is a classic and robust method for dihydroxylation followed by cleavage to yield the aldehyde, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of 2-Chloropyrimidine-5-carbaldehyde[6]

Step 1: Dissolution

-

Dissolve 2-chloro-5-vinylpyrimidine (0.1 g, 0.7 mmol) in a 1:1 mixture of dioxane (1 mL) and water (1 mL) at room temperature.

Step 2: Addition of Reagents

-

To the stirred solution, add 2,6-dimethylpyridine (0.188 g, 1.76 mmol), osmium tetroxide (3.5 mg, 0.007 mmol), and sodium periodate (0.59 g, 2.81 mmol).

-

Causality Insight: 2,6-dimethylpyridine acts as a base to buffer the reaction mixture. Osmium tetroxide is the catalyst for dihydroxylation of the double bond, and sodium periodate is the co-oxidant that cleaves the resulting diol to the aldehyde and regenerates the osmium catalyst.

-

Step 3: Reaction

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up

-

Once the reaction is complete, quench the reaction by adding ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Trustworthiness: The aqueous washes are critical for removing the inorganic salts (periodate and iodate) and the basic catalyst, ensuring the purity of the final product.

-

Step 5: Purification

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with 20% ethyl acetate in hexane to afford 2-chloropyrimidine-5-carbaldehyde as the final product.[6]

Visualization: Synthesis Workflow

Caption: Oxidative cleavage workflow for the synthesis of 2-Chloropyrimidine-5-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Chloropyrimidine carbaldehydes are invaluable building blocks because their two functional groups can be addressed with orthogonal chemistries. This allows for the rapid generation of diverse molecular libraries, a cornerstone of modern drug discovery. The pyrimidine core itself is a "privileged structure," frequently found in FDA-approved drugs due to its ability to form hydrogen bonds with biological targets and serve as a bioisostere for other aromatic systems.[7]

Key Synthetic Applications:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental for attaching various side chains to the pyrimidine core. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is used as a precursor where the chlorine atoms are substituted to build more complex heterocyclic systems.[5]

-

Reductive Amination: The aldehyde group is a perfect electrophile for reaction with primary and secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a stable amine linkage. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons olefination to form alkenes, or Claisen-Schmidt condensation to form chalcone-like structures, which are themselves important pharmacophores.

Visualization: Logical Relationship of Reactivity

Caption: Dual reactivity of the chloropyrimidine carbaldehyde scaffold.

This dual reactivity allows for a divergent synthetic approach. A library of nucleophiles can be reacted at the chloro-position, followed by a library of amines via reductive amination, leading to an exponential increase in the number of unique compounds synthesized from a single starting block. This is a highly efficient strategy for exploring chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling chloropyrimidine carbaldehydes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

Conclusion

5-Chloropyrimidine-2-carbaldehyde and its isomers represent a powerful class of reagents for drug discovery and development. Their bifunctional nature allows for the controlled and sequential introduction of molecular diversity, making them ideal starting points for library synthesis and lead optimization campaigns. While detailed literature on the 5-chloro-2-carbaldehyde isomer is sparse, the principles of its reactivity can be confidently inferred from better-understood analogues like 2-chloropyrimidine-5-carbaldehyde. A thorough understanding of the synthetic methodologies and strategic applications of these building blocks is essential for any scientist aiming to design and synthesize the next generation of pyrimidine-based therapeutics.

References

-

PubChem. 2-Chloropyrimidine-5-carbaldehyde. [Link]

-

PubChem. 5-Chloropyridine-2-carboxaldehyde. [Link]

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. [Link]

-

Gonzalez-Vidal, J. A., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 25(23), 5721. [Link]

-

Wang, X., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3183. [Link]

Sources

- 1. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 5. sciforum.net [sciforum.net]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Chloropyrimidine-2-carbaldehyde

Abstract: 5-Chloropyrimidine-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Its structure, featuring both an electrophilic aldehyde and a pyrimidine ring primed for nucleophilic substitution or cross-coupling reactions, makes it highly valuable. This guide provides an in-depth, technically-grounded overview of a robust and logical synthetic pathway to this key intermediate, starting from a readily available pyrimidine derivative. We will dissect the strategic decisions behind the selected route, provide detailed experimental protocols, and discuss critical process considerations to ensure reproducibility and success for researchers and drug development professionals.

Strategic Imperative: Retrosynthetic Analysis and Pathway Selection

The direct functionalization of the parent pyrimidine ring to introduce both a chloro group at the C5 position and a formyl group at the C2 position in a controlled manner is a formidable challenge. The pyrimidine nucleus is inherently electron-deficient, rendering it resistant to standard electrophilic substitution reactions such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, which typically require electron-rich substrates.[3][4] Direct C-H activation strategies, while advancing, often lack the regioselectivity and scalability required for practical synthesis.[5]

Therefore, a more pragmatic approach begins with a pre-functionalized pyrimidine. A logical retrosynthetic analysis of the target molecule suggests two primary multi-step pathways:

-

Route A: Formylation followed by Chlorination. This involves first installing the aldehyde and then performing a chlorination at the C5 position.

-

Route B: Chlorination followed by Formylation. This approach reverses the order, starting with the chlorination of a suitable precursor, followed by the introduction of the aldehyde.

Causality of Pathway Selection: Route B is selected as the superior strategy for two key reasons. First, introducing an electron-withdrawing formyl group onto the pyrimidine ring would further deactivate it, making a subsequent electrophilic chlorination at the C5 position exceedingly difficult. Second, a robust method exists for converting a methyl group at the C2 position into an aldehyde via oxidation. The C2-methyl group is also a weak ortho-, para-director, which can facilitate the initial electrophilic chlorination at the C5 position.

Consequently, this guide will focus on a two-step synthesis commencing from 2-methylpyrimidine, a commercially available and cost-effective starting material.

Overall Synthetic Workflow

The selected pathway involves an initial electrophilic chlorination of 2-methylpyrimidine to yield 5-chloro-2-methylpyrimidine, followed by a selective oxidation of the methyl group to the desired aldehyde.

Caption: Selected two-step synthetic pathway from 2-methylpyrimidine.

Step 1: Regioselective Chlorination of 2-Methylpyrimidine

Mechanistic Insight: The first critical transformation is the regioselective installation of a chlorine atom at the C5 position. While the pyrimidine ring is electron-deficient, the C2-methyl group provides slight activation. More importantly, the C5 position is sterically accessible and electronically analogous to the para-position in benzene, making it the most favorable site for electrophilic attack. N-Chlorosuccinimide (NCS) is an ideal reagent for this purpose; it is a mild, solid, and easy-to-handle source of electrophilic chlorine, minimizing the risk of over-chlorination or side reactions often associated with harsher reagents like chlorine gas or sulfuryl chloride.

Experimental Protocol: Synthesis of 5-Chloro-2-methylpyrimidine

-

Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylpyrimidine (9.41 g, 100 mmol, 1.0 equiv.).

-

Reagent Addition: Add anhydrous acetonitrile (100 mL) to dissolve the starting material. To this solution, add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 equiv.) portion-wise over 10 minutes at room temperature. Note: A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) until the starting material is consumed.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove succinimide, followed by a brine wash (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-2-methylpyrimidine as a solid.

Data & Troubleshooting

| Parameter | Expected Value/Observation | Troubleshooting Action |

| Reagents | 2-Methylpyrimidine (1.0 eq), NCS (1.05 eq) | Incomplete Reaction: Increase NCS to 1.1 equivalents. Ensure anhydrous conditions as moisture can deactivate NCS. |

| Solvent | Anhydrous Acetonitrile | Poor Solubility/Side Reactions: Dichloromethane can be used as an alternative solvent. |

| Temperature | Reflux (~82°C) | Slow Reaction: Ensure the internal temperature reaches reflux. Prolong reaction time if necessary, monitoring by TLC. |

| Yield | 65-75% | Low Yield: Inefficient extraction. Perform a third water wash if succinimide remains. Ensure complete removal of solvent before chromatography. |

| Purity | >95% after chromatography | Impure Product: Optimize chromatography gradient. Dichloropyrimidine byproducts may form with excess NCS or higher temperatures. |

Step 2: Selective Oxidation to 5-Chloropyrimidine-2-carbaldehyde

Mechanistic Insight: The conversion of the C2-methyl group to a formyl group is achieved via selective oxidation. Selenium dioxide (SeO₂) is a classic and highly effective reagent for the oxidation of activated methyl groups (allylic or benzylic-type) to aldehydes.[6] The reaction proceeds through an ene reaction followed by a[7][8]-sigmatropic rearrangement. Using a solvent system like aqueous dioxane allows for controlled temperature and solubilization of both the organic substrate and the inorganic oxidant.

Experimental Protocol: Synthesis of 5-Chloropyrimidine-2-carbaldehyde

-

Reactor Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend 5-chloro-2-methylpyrimidine (6.43 g, 50 mmol, 1.0 equiv.) in a mixture of 1,4-dioxane (100 mL) and water (5 mL).

-

Reagent Addition: Add selenium dioxide (SeO₂) (6.10 g, 55 mmol, 1.1 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 100-105°C) for 12-18 hours. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with a small amount of dioxane or ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic byproducts, followed by a brine wash (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Chloropyrimidine-2-carbaldehyde.

Data & Troubleshooting

| Parameter | Expected Value/Observation | Troubleshooting Action |

| Reagents | 5-chloro-2-methylpyrimidine (1.0 eq), SeO₂ (1.1 eq) | Incomplete Reaction: Increase reaction time. Ensure SeO₂ is of good quality (anhydrous). |

| Solvent | 1,4-Dioxane / Water | Poor Solubility: A co-solvent like tert-butanol can be explored, but dioxane is generally effective. |

| Temperature | Reflux (~105°C) | Over-oxidation: If carboxylic acid byproduct is observed, consider running the reaction at a slightly lower temperature (90-95°C) for a longer duration. |

| Yield | 50-60% | Low Yield: Inefficient removal of selenium. Ensure thorough washing of the Celite pad. Product may be partially lost in aqueous washes if pH is too low. |

| Purity | >97% after chromatography | Selenium Contamination: Ensure meticulous filtration. A second filtration may be necessary. |

| ¹H NMR | (CDCl₃, 300 MHz): δ 10.15 (s, 1H), 9.07 (s, 2H).[2] | N/A |

Alternative Synthetic Considerations

While the presented route is robust, alternative strategies exist and may be advantageous depending on available precursors. One notable alternative is the oxidative cleavage of 2-chloro-5-vinylpyrimidine.

Caption: Alternative synthesis via oxidative cleavage.

This method involves a two-step process of dihydroxylation of the vinyl group using osmium tetroxide (OsO₄), followed by oxidative cleavage with sodium periodate (NaIO₄).[2] While effective, this route is contingent on the availability of the vinyl precursor and involves the use of highly toxic and expensive osmium tetroxide, making it less ideal for large-scale synthesis compared to the SeO₂ oxidation route.

Safety & Handling

-

N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Selenium Dioxide (SeO₂): Highly toxic and a teratogen. It is fatal if swallowed or inhaled. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, within a fume hood. All waste containing selenium must be disposed of according to institutional hazardous waste protocols.

-

1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Work in a well-ventilated area and avoid sources of ignition.

-

Chlorinated Solvents: Handle all chlorinated solvents (e.g., dichloromethane) in a fume hood.

Conclusion

The synthesis of 5-Chloropyrimidine-2-carbaldehyde is most effectively and logically achieved through a two-step sequence starting from 2-methylpyrimidine. This strategy circumvents the challenges of direct C-H functionalization of the electron-poor pyrimidine ring. The pathway, involving an initial regioselective chlorination with NCS followed by a reliable SeO₂ oxidation, represents a scalable and scientifically sound approach for obtaining this valuable intermediate. By understanding the mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce 5-Chloropyrimidine-2-carbaldehyde for applications in drug discovery and development.

References

-

Ryu, E K and MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. [Link]

-

Dai, W. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

-

Oparin, A. et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc. [Link]

-

Patel, D. et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Synfacts (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme Chemistry. [Link]

-

ResearchGate Discussion. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]

- WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

Konno, K. et al. Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Mass Spectrometry Society of Japan. [Link]

-

ResearchGate Publication. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate Discussion. Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?[Link]

-

Willems, B. et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. [Link]

-

Hirota, K. et al. (1994). Pyrimidine derivatives XII. A convenient preparation of 6-formylpyrimidinedione and 2- and 3-formylpyridine derivatives from corresponding nitrooxymethyl derivatives. Semantic Scholar. [Link]

-

Jatczak, M. et al. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

-

Brown, D. J. & Teitei, T. (1964). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Journal of the Chemical Society. [Link]

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

- US5525724A - Process for the preparation of chloropyrimidines.

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

El-Gohary, S. M. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

ResearchGate Publication. Synthesis of Pyrimidine-2,4-diones from formamide. [Link]

-

ResearchGate Publication. Pyridine/pyrimidine groups in C−H activation. [Link]

-

Ramakrishna, G. et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

-

Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Al-Anazi, M. et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Pharmaceuticals. [Link]

-

Kumar, R. et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

-

Sorenson, R. J. & Janda, K. D. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters. [Link]

-

Freeman, F. & Kim, D. S. H. L. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A. [Link]

-

Catalysts. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Al-Abdullah, E. S. et al. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

-

Li, Y. et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

-

Movassaghi, M. & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. [Link]

-

ResearchGate Publication. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

PubChem. Pyrimidine-2-carbaldehyde. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. growingscience.com [growingscience.com]

- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

A Technical Guide to the Structural Elucidation of 5-Chloropyrimidine-2-carbaldehyde

Introduction

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic scaffolds are of paramount importance. Among these, pyrimidine derivatives are foundational, forming the core of numerous therapeutic agents and functional materials.[1] 5-Chloropyrimidine-2-carbaldehyde (CAS No: 933702-55-7) is a key bifunctional building block, offering reactive sites for diverse chemical transformations.[2] The presence of a chloro-substituent and an aldehyde group on the pyrimidine ring allows for sequential, regioselective modifications, making it a valuable intermediate in the synthesis of complex molecules.

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural analysis and confirmation of 5-Chloropyrimidine-2-carbaldehyde. Moving beyond a simple recitation of data, this document is structured to provide a field-proven, logical framework for analysis. As Senior Application Scientists, we understand that robust structural confirmation is not about a single measurement, but about building a self-validating case through the convergence of orthogonal analytical techniques. Herein, we detail the causality behind our experimental choices, presenting a system where each piece of data corroborates the others, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Physicochemical & Purity Assessment

Before delving into complex spectroscopic analysis, it is crucial to establish the compound's basic properties and purity. These initial data points provide the first layer of validation and are essential for interpreting subsequent results.

Table 1: Physicochemical Properties of 5-Chloropyrimidine-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O | [3] |

| Molecular Weight | 142.54 g/mol | [3] |

| CAS Number | 933702-55-7 | [4] |

| Appearance | Solid | [4] |

| Melting Point | ~113 °C | [4] |

The initial purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This provides a quantitative measure of purity and can reveal the presence of any synthetic precursors or side-products.

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: Prepare a stock solution of 5-Chloropyrimidine-2-carbaldehyde in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Instrumentation: Utilize a standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution method, for example:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Detection: Monitor the elution profile at a wavelength of 254 nm.

-

Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity. The goal is to achieve a purity level of ≥95% before proceeding with definitive structural work.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Structure

The Expertise & Experience Pillar: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides direct, atom-specific information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the construction of the molecular framework.

¹H NMR Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their neighboring atoms through spin-spin coupling. For 5-Chloropyrimidine-2-carbaldehyde, we expect three distinct signals corresponding to the aldehydic proton and the two protons on the pyrimidine ring.

Expected ¹H NMR Spectrum:

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment. It will appear as a singlet far downfield.

-

Pyrimidine Ring Protons (H4/H6): The two protons on the pyrimidine ring are in different chemical environments due to the asymmetrical substitution pattern (Cl at C5, CHO at C2). They are expected to appear as singlets or very finely split doublets (due to small long-range coupling) in the aromatic region. One reported spectrum in CDCl₃ shows a singlet at 9.07 ppm for both protons, suggesting near-equivalence in that specific solvent, and a singlet at 10.15 ppm for the aldehyde proton.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Analysis: Defining the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, five distinct signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, further validating assignments.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): This will be the most deshielded carbon, appearing significantly downfield.

-

Pyrimidine Ring Carbons: Four distinct signals are expected. The carbon atom bonded to the chlorine (C5) will be influenced by the halogen's electronegativity. The carbon attached to the aldehyde (C2) and the two CH carbons (C4, C6) will have characteristic shifts for a heterocyclic aromatic system.

Table 2: Predicted NMR Data for 5-Chloropyrimidine-2-carbaldehyde (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) / DEPT-135 |

| CHO | ~10.15[5] | ~185-195 | Singlet / Positive |

| C HO | - | ~185-195 | - / No Signal (Quaternary) |

| C2 | - | ~155-165 | - / No Signal (Quaternary) |

| C4/C6 | ~9.07 (appears as a singlet)[5] | ~150-160 | Singlet / Positive |

| C5 | - | ~125-135 | - / No Signal (Quaternary) |

Chapter 3: Mass Spectrometry (MS) - Confirming Molecular Identity

The Trustworthiness Pillar: Mass spectrometry provides an exact molecular weight and, with high-resolution instruments, the elemental formula. This technique serves as a critical and independent validation of the structure proposed by NMR. For halogenated compounds, MS offers a unique "smoking gun": the characteristic isotopic pattern of the halogen.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The presence of chlorine (with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance) will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its corresponding [M+2]⁺ peak.

Expected HRMS Data:

-

[M]⁺: The calculated exact mass for C₅H₃³⁵ClN₂O is 141.9934.

-

[M+2]⁺: The calculated exact mass for C₅H₃³⁷ClN₂O is 143.9905.

-

Isotopic Ratio: The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak should be approximately 3:1.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Analysis: Compare the measured exact mass of the molecular ion to the theoretical value. The mass error should be less than 5 ppm. Verify the ~3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks.

Table 3: Expected Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Expected Relative Intensity |

| [C₅H₃³⁵ClN₂O]⁺ | 141.9934 | ~100% |

| [C₅H₃³⁷ClN₂O]⁺ | 143.9905 | ~32% |

Chapter 4: Vibrational Spectroscopy (FT-IR) - Rapid Functional Group Verification

The Authoritative Grounding Pillar: Fourier-Transform Infrared (FT-IR) spectroscopy is a fast and simple method for confirming the presence of key functional groups. The principle is that specific bonds vibrate at characteristic frequencies upon absorbing infrared radiation. This provides direct evidence for the aldehyde and pyrimidine functionalities.

Expected FT-IR Absorptions:

-

Aldehyde C-H Stretch: Two characteristic weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band in the range of 1690-1715 cm⁻¹ for the aromatic aldehyde.[7][8]

-

Pyrimidine Ring Stretches (C=C, C=N): Multiple bands in the 1400-1600 cm⁻¹ region.[9]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, the KBr pellet method can be used.[6]

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed prior to sample analysis.[6]

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2820 & ~2720 | Weak-Medium | Aldehyde C-H Stretch |

| ~1700 | Strong, Sharp | Carbonyl C=O Stretch |

| 1400-1600 | Medium-Strong | Pyrimidine Ring C=C & C=N Stretches |

| 600-800 | Medium | C-Cl Stretch |

Chapter 5: Integrated Analytical Workflow

The true power of this analytical approach lies not in any single technique, but in their synergistic integration. Each experiment provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

The workflow begins with foundational purity and identity checks (HPLC, Melting Point). FT-IR provides rapid confirmation of the core functional groups. NMR spectroscopy then builds the detailed C-H framework of the molecule. Finally, HRMS provides an unambiguous confirmation of the molecular formula, with the chlorine isotope pattern serving as a definitive marker. For absolute proof of structure and stereochemistry, single-crystal X-ray diffraction would be the ultimate step, though it is contingent on obtaining suitable crystals.[10][11]

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of a key synthetic intermediate like 5-Chloropyrimidine-2-carbaldehyde demands a rigorous and multi-faceted analytical strategy. By systematically integrating chromatographic, spectroscopic, and spectrometric techniques, a scientist can build an unassailable, self-validating case for the molecule's identity and purity. This guide outlines such a workflow, emphasizing the rationale behind each step to ensure that the data is not just collected, but understood. Adherence to this comprehensive approach provides the foundational confidence required for advancing research and development in the pharmaceutical and chemical sciences.

References

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Available at: [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Molbank. Available at: [Link]

-

Ferreira, L. G., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(34), 19348-19358. Available at: [Link]

-

Sanyal, N. K., & Goel, R. K. (1977). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 9(4), 381-388. Available at: [Link]

-

Uber, F. M., & Winters, R. (1941). Ultraviolet Absorption in a Series of Chloropyrimidines in the Vapor State and in Solution. Journal of the American Chemical Society, 63(1), 137-139. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3508-3530. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 2-chloro-. In NIST Chemistry WebBook. Available at: [Link]

-

Zhang, Q., et al. (2024). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

G-A, I., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(2), M1070. Available at: [Link]

-

PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Available at: [Link]

-

Fiveable. (n.d.). 1.2 Infrared (IR) spectroscopy - Organic Chemistry II. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Il'ina, I. V., et al. (2017). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Chemistry of Natural Compounds, 53(1), 1-22. Available at: [Link]

-

Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Lin, Y. P., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 661-671. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloropyrimidine-5-carbaldehyde CAS#: 933702-55-7 [amp.chemicalbook.com]

- 3. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [sigmaaldrich.com]

- 5. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. ias.ac.in [ias.ac.in]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Analysis of the Solubility of 5-Chloropyrimidine-2-carbaldehyde in Organic Solvents

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 5-Chloropyrimidine-2-carbaldehyde, a key building block in modern synthetic chemistry. While specific quantitative solubility data for this compound is not widely published, this document leverages fundamental principles of chemical polarity and molecular structure to predict its solubility profile across a range of common organic solvents. Furthermore, it equips researchers with robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. The guide integrates theoretical insights with practical applications, offering guidance on solvent selection for synthesis, purification, and formulation, thereby empowering researchers in drug development and chemical science to optimize their experimental designs.

Introduction to 5-Chloropyrimidine-2-carbaldehyde

5-Chloropyrimidine-2-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure features a pyrimidine ring substituted with a reactive aldehyde group and a chloro-substituent, making it a versatile intermediate for the synthesis of more complex molecules.[1]

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloropyrimidine-5-carbaldehyde | [2][3] |

| CAS Number | 933702-55-7 | [2][4] |

| Molecular Formula | C₅H₃ClN₂O | [2][3] |

| Molecular Weight | ~142.54 g/mol | [3] |

| Physical Form | Solid (White to yellow powder) | [2][4] |

| Melting Point | ~113 °C |[4] |

The presence of nitrogen atoms, a carbonyl group, and a carbon-chlorine bond imparts a distinct polarity to the molecule, which is the primary determinant of its solubility behavior. Understanding this behavior is crucial for its effective use in reactions, purification processes like recrystallization, and chromatographic separations.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 5-Chloropyrimidine-2-carbaldehyde can be predicted by analyzing its molecular structure and the polarity of its functional groups.

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, creating dipole moments and acting as hydrogen bond acceptors.

-

Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon. The oxygen can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The carbon-chlorine bond is polar due to the high electronegativity of chlorine.

Collectively, these features render 5-Chloropyrimidine-2-carbaldehyde a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.

Caption: Molecular structure and its predicted interactions with solvent types.

Predicted Solubility Profile

Based on the structural analysis, the following solubility trends are predicted. These predictions provide a starting point for solvent screening in experimental settings.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low / Insoluble | The molecule's significant polarity makes it incompatible with the weak dispersion forces of nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar C=O, C-Cl, and C-N bonds of the solute should promote solubility. |

| Polar Aprotic (High BP) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are highly polar and can effectively solvate the compound. They are often used for compounds that are difficult to dissolve.[7] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute, promoting solubility. |

| Aqueous | Water | Low | While the molecule has polar groups capable of hydrogen bonding, the overall organic backbone may limit its solubility in water. Solubility may be enhanced by adjusting pH if the molecule had acidic or basic sites, though this is less relevant for an aldehyde.[8] |

Experimental Protocols for Solubility Determination

To move from prediction to practical application, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and ensure data integrity.

Safety First

5-Chloropyrimidine-2-carbaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

Protocol 1: Qualitative Solubility Screening

This rapid screening method helps to quickly identify suitable solvents for further quantitative analysis or for application-specific tasks like recrystallization.

Methodology:

-

Preparation: Label a series of small, dry glass vials (e.g., 4 mL) for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 10 mg of 5-Chloropyrimidine-2-carbaldehyde into each vial.

-

Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds at room temperature (~20-25°C).

-

Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.

-

Classification:

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid appears unchanged, with no visible signs of dissolution.

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Caption: Workflow for qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility (e.g., in mg/mL or g/L) at a specific temperature.

Methodology:

-

Prepare Saturated Solution: Add an excess amount of 5-Chloropyrimidine-2-carbaldehyde (e.g., 100 mg) to a vial containing a known volume of solvent (e.g., 2.0 mL). The key is to have a significant amount of undissolved solid.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath until all undissolved solid has settled. Alternatively, centrifuge the vial to pellet the solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Ensure no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot of saturated solution to a pre-weighed, dry vial. Remove the solvent under a gentle stream of nitrogen or using a vacuum concentrator until a constant weight of the solid residue is achieved.

-

Calculation: Weigh the vial containing the dried solute. The solubility is calculated as follows:

Solubility (mg/mL) = (Weight of Vial with Residue - Weight of Empty Vial) / Volume of Aliquot (mL)

Practical Applications in Solvent Selection

Recrystallization

The goal of recrystallization is to purify a solid compound. The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature.[7]

-

Solvent Choice: Based on the predicted profile, solvents like ethanol, isopropanol, or ethyl acetate could be good candidates.

-

Anti-Solvent Technique: For compounds that are highly soluble in solvents like DMF or DMSO, an anti-solvent crystallization is effective.[7] Here, the compound is dissolved in a minimal amount of a "good" solvent (e.g., DMF), and a "poor" solvent (an anti-solvent, e.g., water or hexane) is slowly added until the solution becomes turbid, inducing crystallization.[11]

Column Chromatography

Purification by silica gel chromatography relies on partitioning the compound between a stationary phase (polar silica) and a mobile phase (less polar solvent system).

-

Eluent System: Since 5-Chloropyrimidine-2-carbaldehyde is a polar compound, a nonpolar solvent system would result in very slow elution. A mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. A synthesis described in the literature used a 20% ethyl acetate-hexane mixture as an eluent, providing an excellent starting point for method development.[1] The ratio is adjusted to achieve optimal separation.

References

-

DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Diablo Valley College. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Available at: [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Available at: [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Available at: [Link]

-

5-Chloropyridine-2-carboxaldehyde. (n.d.). PubChem. Available at: [Link]

-

El-Hashash, M. A., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(11), 18649-18660. Available at: [Link]

-

Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). PMC - NIH. Available at: [Link]

-

2-Chloropyrimidine-5-carbaldehyde. (n.d.). PubChem. Available at: [Link]

Sources

- 1. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]

- 2. 2-chloropyrimidine-5-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 5-Chloropyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidine-2-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, prized for its role in the synthesis of a diverse array of bioactive molecules. However, its utility is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the stability of 5-Chloropyrimidine-2-carbaldehyde, elucidating the primary degradation pathways and establishing a robust framework for its optimal storage and handling. By understanding the causality behind its sensitivity to environmental factors, researchers can ensure the compound's purity and reactivity, thereby safeguarding the reproducibility and success of their synthetic endeavors.

Introduction: The Chemical Significance of 5-Chloropyrimidine-2-carbaldehyde

5-Chloropyrimidine-2-carbaldehyde (CAS No. 944900-20-3) is a heterocyclic aldehyde that has garnered significant attention in the field of drug discovery. Its structure, featuring an electron-deficient pyrimidine ring substituted with a reactive aldehyde and a labile chlorine atom, makes it a versatile intermediate for constructing complex molecular architectures. The aldehyde group serves as a handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, while the chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for the introduction of diverse functional groups, enabling the exploration of vast chemical space in the development of novel therapeutic agents.

Given its crucial role, maintaining the chemical fidelity of 5-Chloropyrimidine-2-carbaldehyde is paramount. Degradation not only depletes the desired starting material but can also introduce impurities that may complicate subsequent reactions, purification processes, and biological assays. This guide, therefore, aims to provide a comprehensive understanding of the factors governing its stability and to prescribe field-proven protocols for its storage and handling.

Chemical Stability Profile

The stability of 5-Chloropyrimidine-2-carbaldehyde is primarily influenced by its susceptibility to hydrolysis, oxidation, and potentially, photodecomposition. These degradation routes are a direct consequence of the compound's inherent electronic and structural features.

Susceptibility to Hydrolysis

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency is further exacerbated by the electron-withdrawing nature of the chloro and carbaldehyde substituents. As a result, the carbon atom bearing the chlorine is highly electrophilic and susceptible to attack by nucleophiles. In the presence of water, which can act as a nucleophile, 5-Chloropyrimidine-2-carbaldehyde can undergo hydrolysis to replace the chlorine atom with a hydroxyl group, forming 5-Hydroxypyrimidine-2-carbaldehyde. This process is often catalyzed by acidic or basic conditions.[2]

The presence of such hydroxy-pyrimidine impurities can be detrimental to subsequent reactions where the chlorine atom is the intended reactive site for nucleophilic substitution.

Propensity for Oxidation